5-Bromo-2-(methoxymethyl)pyridine
Overview
Description
5-Bromo-2-(methoxymethyl)pyridine is a chemical compound with the molecular formula C7H8BrNO . It is used as a building block in the synthesis of various pharmaceutical and chemical compounds .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(methoxymethyl)pyridine consists of a pyridine ring substituted with a bromine atom at the 5th position and a methoxymethyl group at the 2nd position . The molecular weight of the compound is 202.05 .Physical And Chemical Properties Analysis
5-Bromo-2-(methoxymethyl)pyridine is a light yellow liquid . It has a boiling point of 80 °C/12 mmHg, a density of 1.453 g/mL at 25 °C, and a refractive index of 1.555 . It also has a flash point of 205 °F .Scientific Research Applications
Building Block for Bioactive Compounds
5-Bromo-2-(methoxymethyl)pyridine can serve as a building block for the synthesis of bioactive compounds . For instance, it can be used to construct the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .
Suzuki Cross-Coupling Reactions
This compound plays a crucial role in Suzuki cross-coupling reactions . It can be used directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids to produce novel pyridine derivatives . These derivatives have been studied using Density Functional Theory (DFT) methods for their potential as chiral dopants for liquid crystals .
Synthesis of Pyridine-Based Derivatives
5-Bromo-2-(methoxymethyl)pyridine is used in the efficient synthesis of novel pyridine-based derivatives . These derivatives have shown promising biological activities, including anti-thrombolytic and biofilm inhibition .
Quantum Mechanical Investigations
The compound and its derivatives have been studied using quantum mechanical investigations . These studies help in understanding the frontier molecular orbitals, reactivity indices, molecular electrostatic potential, and dipole measurements .
Biological Activities
The pyridine derivatives synthesized using 5-Bromo-2-(methoxymethyl)pyridine have shown significant biological activities . For instance, one of the compounds exhibited a high percentage lysis value against clot formation in human blood .
Commercial Availability
5-Bromo-2-(methoxymethyl)pyridine is commercially available and can be procured from various suppliers for scientific research needs . This makes it a readily accessible compound for various research applications.
Safety and Hazards
5-Bromo-2-(methoxymethyl)pyridine is classified as hazardous under the Hazardous Products Regulations . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
5-Bromo-2-(methoxymethyl)pyridine is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary target of this compound is the palladium catalyst used in the reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 5-Bromo-2-(methoxymethyl)pyridine interacts with the palladium catalyst through a process known as transmetalation . This process involves the transfer of an organic group (in this case, the 5-Bromo-2-(methoxymethyl)pyridine molecule) from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway that this compound affects. This reaction is widely used in organic chemistry for the formation of carbon–carbon bonds . The downstream effects of this reaction include the synthesis of various organic compounds, including pharmaceuticals and polymers .
Result of Action
The result of the action of 5-Bromo-2-(methoxymethyl)pyridine in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This allows for the synthesis of complex organic compounds from simpler precursors .
properties
IUPAC Name |
5-bromo-2-(methoxymethyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-10-5-7-3-2-6(8)4-9-7/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONDTBMHNVZMQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=C(C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(methoxymethyl)pyridine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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